[1,2,4]Triazine-3-carboxylic acid, 5-amino-1-(4-carboxyphenyl)-6-oxo-1,6-dihydro-, ethyl ester
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Overview
Description
4-[5-AMINO-3-(ETHOXYCARBONYL)-6-OXO-1,6-DIHYDRO-1,2,4-TRIAZIN-1-YL]BENZOIC ACID is a complex organic compound that features a triazine ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-AMINO-3-(ETHOXYCARBONYL)-6-OXO-1,6-DIHYDRO-1,2,4-TRIAZIN-1-YL]BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazine ring, followed by its functionalization and subsequent attachment to the benzoic acid moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-[5-AMINO-3-(ETHOXYCARBONYL)-6-OXO-1,6-DIHYDRO-1,2,4-TRIAZIN-1-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
4-[5-AMINO-3-(ETHOXYCARBONYL)-6-OXO-1,6-DIHYDRO-1,2,4-TRIAZIN-1-YL]BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or other bioactive compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[5-AMINO-3-(ETHOXYCARBONYL)-6-OXO-1,6-DIHYDRO-1,2,4-TRIAZIN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives and benzoic acid derivatives. Examples are:
- 4-[5-AMINO-3-(METHOXYCARBONYL)-6-OXO-1,6-DIHYDRO-1,2,4-TRIAZIN-1-YL]BENZOIC ACID
- 4-[5-AMINO-3-(ETHOXYCARBONYL)-6-OXO-1,6-DIHYDRO-1,2,4-TRIAZIN-1-YL]PHENOLIC ACID
Uniqueness
What sets 4-[5-AMINO-3-(ETHOXYCARBONYL)-6-OXO-1,6-DIHYDRO-1,2,4-TRIAZIN-1-YL]BENZOIC ACID apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its triazine ring provides stability and a platform for further functionalization, while the benzoic acid moiety offers additional sites for chemical modification.
Properties
Molecular Formula |
C13H12N4O5 |
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Molecular Weight |
304.26 g/mol |
IUPAC Name |
4-(5-amino-3-ethoxycarbonyl-6-oxo-1,2,4-triazin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H12N4O5/c1-2-22-13(21)10-15-9(14)11(18)17(16-10)8-5-3-7(4-6-8)12(19)20/h3-6H,2H2,1H3,(H,19,20)(H2,14,15,16) |
InChI Key |
JSRKTFHQJWEAAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C(=N1)N)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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